molecular formula C19H18N2O2 B11997149 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11997149
M. Wt: 306.4 g/mol
InChI Key: CRPNVHCEGIQOLN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a perimidine ring system, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method involves the use of ammonium acetate as a catalyst in an ethanol solvent. The reaction mixture is heated under reflux for several hours, leading to the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its fused bicyclic structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C19H18N2O2/c1-22-16-10-9-13(11-17(16)23-2)19-20-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11,19-21H,1-2H3

InChI Key

CRPNVHCEGIQOLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC

Origin of Product

United States

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